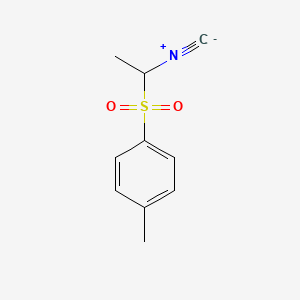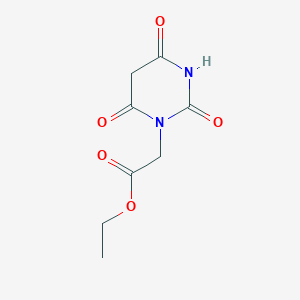
顺式-1,3-环己烷二甲酸
概述
描述
Cis-1,3-Cyclohexanedicarboxylic Acid is a chemical compound with the linear formula C8H12O4 . It has a molecular weight of 172.182 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of cis-1,3-Cyclohexanedicarboxylic Acid involves a multi-step reaction with 2 steps: acetyl chloride for 1 hour at 80 °C . Another method involves the reduction of the 5-keto-γ-lacto acid (XII) by the Clemmensen method .Molecular Structure Analysis
The molecular structure of cis-1,3-Cyclohexanedicarboxylic Acid is determined by its formula C8H12O4 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The stereochemistry of the oxidation of the anhydride of cis-cis-3,4-dimethyl-Δ4-cyclohexene-1,2-dicarboxylic acid (III) by peroxyacetic acid was investigated. It was shown that this reaction proceeds in the two possible steric directions with the formation of the isomeric α- and β-oxides (IV) and (V), whose configurations were demonstrated by a series of chemical conversions .Physical And Chemical Properties Analysis
Cis-1,3-Cyclohexanedicarboxylic Acid has a density of 1.3±0.1 g/cm3, a boiling point of 332.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 63.2±6.0 kJ/mol and a flash point of 169.0±19.7 °C .科学研究应用
酶促过程顺式-1,3-环己烷二甲酸(1,3-CHDA)在酶促过程中发挥着重要作用。一项研究表明,它可用于通过酶促水解不对称化产生具有高对映体纯度的单酯。该过程涉及酯取代基和酶的明智选择,实现了高总体收率和对映体过量 (博阿兹,1999)。
超分子化学顺式-1,3-环己烷二甲酸已用于超分子化学,特别是在大环和配位聚合物的形成中。探索环己烷二甲酸不同异构体的配体几何和金属取代基的变化的研究导致了复杂超分子结构的形成 (埃尔南德斯-阿瓦克兹等人,2015)。
聚合物组装和材料科学在材料科学中,顺式-1,3-环己烷二甲酸及其异构体在合成聚合物组装中至关重要。这些化合物已与铀酰离子一起用于创建不同的结构,例如螺旋链和骨架,展示了它们在设计新型材料方面的多功能性 (蒂埃里和哈罗菲尔德,2020)。
合成化学该化合物在合成化学中具有应用,特别是在立体异构体的合成和优化中。例如,研究集中于使用顺式-1,2-环己烷二甲酸酐作为原料优化反式-1,2-环己烷二甲酸的合成工艺 (昌阿,2013)。
催化源自顺式-1,3-环己烷二甲酸的顺式-1,2-环己烷二醇已被确定为催化中的有效配体。它被用来促进铜催化的交叉偶联反应,证明比其他二醇更有效,并能够在温和条件下合成多种硫化物 (卡比尔等人,2010)。
可再生化学品生产在绿色化学的背景下,顺式-1,3-环己烷二甲酸及其衍生物已被探索用于生产可再生化学品。研究表明它在将生物质衍生的粘康酸转化为可再生的环己烷二甲酸中的作用,这对于聚酯和聚酰胺行业至关重要 (卡拉赫等人,2017)。
聚合物科学顺式-1,3-环己烷二甲酸的立体化学显着影响共聚物的性能。研究表明它在改性聚(丁二酸丁二酯-共-丁二酸-1,4-环己烷二甲酯)共聚物的热、拉伸和弹性性能中的作用,其中其刚性结构影响材料的模量、强度和弹性 (刘等人,2016)。
作用机制
Target of Action
It’s known that carboxylic acids often interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
Carboxylic acids typically donate a proton (H+) in physiological conditions, which can influence the pH of the local environment and potentially affect the function of target molecules .
Biochemical Pathways
Carboxylic acids are integral to many biochemical processes, including the citric acid cycle and fatty acid biosynthesis .
Pharmacokinetics
As a carboxylic acid, it’s likely to be absorbed in the stomach and small intestine, distributed via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
Carboxylic acids can influence the function of enzymes and other proteins, potentially affecting cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of cis-1,3-Cyclohexanedicarboxylic Acid. For example, a lower pH (more acidic environment) could increase the compound’s proton-donating activity .
安全和危害
未来方向
Cis-1,3-Cyclohexanedicarboxylic Acid is provided to early discovery researchers as part of a collection of rare and unique chemicals . Its role in initiating a high modulus and strength, and resulting in a decreased melting temperature and increased elongation at break and elasticity, suggests potential applications in materials science .
属性
IUPAC Name |
(1S,3R)-cyclohexane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZSBBLNHFMTEB-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-31-9 | |
| Record name | 1,3-Cyclohexanedicarboxylic acid, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,3-Cyclohexanedicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-CYCLOHEXANEDICARBOXYLIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QXE081K9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the ionization state of cis-1,3-Cyclohexanedicarboxylic acid impact its conformational preferences in different solvents?
A1: Research using NMR spectroscopy and density functional theory calculations has revealed that cis-1,3-Cyclohexanedicarboxylic acid displays distinct conformational preferences depending on its ionization state and the solvent. While the diacid exhibits multiple conformations, the monoanion favors a single conformation stabilized by intramolecular hydrogen bonding, especially in DMSO. [] This intramolecular hydrogen bonding is stronger in the cis-1,3-Cyclohexanedicarboxylic acid monoanion compared to its cis-1,3-Cyclohexanedicarboxylic acid counterpart, suggesting a preference for 1,3-diaxial conformers in cyclopentane rings. []
Q2: What is the significance of the crystal structure of cis-1,3-Cyclohexanedicarboxylic acid in supramolecular chemistry?
A2: cis-1,3-Cyclohexanedicarboxylic acid forms a unique "cell solid" structure stabilized by both dimeric and catemeric hydrogen bond pairs. [] This deviation from the typical linear structures observed in other dicarboxylic acids makes cis-1,3-Cyclohexanedicarboxylic acid a valuable building block in crystal engineering and supramolecular synthesis. []
Q3: How can cis-1,3-Cyclohexanedicarboxylic acid be used to construct coordination polymers?
A3: cis-1,3-Cyclohexanedicarboxylic acid can act as a bridging ligand in the construction of metal-organic frameworks (MOFs). For instance, reacting cis-1,3-Cyclohexanedicarboxylic acid with cobalt salts and V-shaped N-donor ligands has led to the formation of two-dimensional and three-dimensional coordination polymers. [] These polymers exhibit unique structural features and potential applications in areas like gas storage and catalysis.
Q4: Can enzymes be used to selectively modify cis-1,3-Cyclohexanedicarboxylic acid diesters?
A4: Yes, enzymatic desymmetrization of cis-1,3-Cyclohexanedicarboxylic acid diesters has been achieved. [, ] This enzymatic approach provides a green and sustainable method for obtaining enantiomerically enriched compounds from cis-1,3-Cyclohexanedicarboxylic acid derivatives, which are valuable building blocks in organic synthesis.
Q5: How does the rotational orientation of carboxyl groups influence the geometry of the cyclohexane ring in cis-1,3-Cyclohexanedicarboxylic acid?
A5: X-ray crystallography studies on cis-1,3-Cyclohexanedicarboxylic acid [] can provide insights into the influence of carboxyl group orientation on the cyclohexane ring geometry. While specific details would require analyzing the crystallographic data, it is known that the preference of carboxyl groups for equatorial or axial positions can significantly impact the overall conformation and packing of the molecule in the solid state.
Q6: Can cis-1,3-Cyclohexanedicarboxylic acid form co-crystals with other molecules?
A6: Yes, cis-1,3-Cyclohexanedicarboxylic acid readily forms co-crystals with various N-donor compounds. [] For example, it forms a co-crystal with N,N′-(pentane-1,5-diyl)bis(pyridine-4-carboxamide)pentane and water, showcasing supramolecular chain motifs stabilized by intricate hydrogen bonding networks. [] These findings highlight the potential of cis-1,3-Cyclohexanedicarboxylic acid in crystal engineering and the design of functional materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
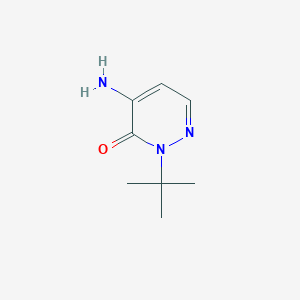

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)
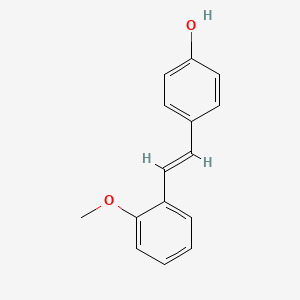
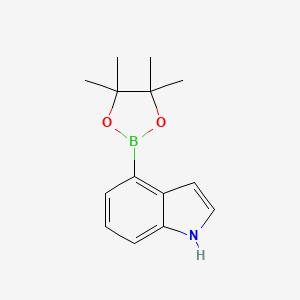
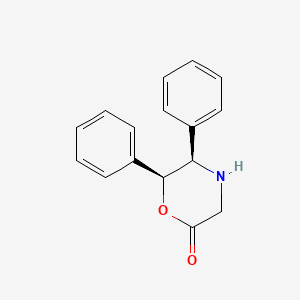




![6-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B1312355.png)
